

# Chemical structure and synthesis of Aliskiren hemifumarate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Chemical Structure and Synthesis of **Aliskiren** Hemifumarate

#### Introduction

Aliskiren is the first in a class of orally active, nonpeptide direct renin inhibitors approved for the treatment of hypertension.[1][2] It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the reninangiotensin-aldosterone system (RAAS).[3][4] This mode of action differentiates it from other RAAS-targeting drugs like ACE inhibitors or angiotensin II receptor blockers.[5] The commercially available form is the hemifumarate salt, which improves its pharmaceutical properties.[6] This guide provides a detailed overview of the chemical structure and a key convergent synthesis route for Aliskiren hemifumarate, intended for researchers and professionals in drug development.

### **Chemical Structure of Aliskiren Hemifumarate**

**Aliskiren** is a single diastereomer with four chiral centers (2S, 4S, 5S, 7S).[7] The hemifumarate salt consists of two molecules of the **Aliskiren** free base associated with one molecule of fumaric acid.[8]

Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hemifumarate[9]



- CAS Number: 173334-58-2[3][10]
- Molecular Formula: C<sub>30</sub>H<sub>53</sub>N<sub>3</sub>O<sub>6</sub> · 0.5 C<sub>4</sub>H<sub>4</sub>O<sub>4</sub> (Aliskiren Hemifumarate)[11]
- Molecular Weight: 609.83 g/mol (as hemifumarate salt); 551.76 g/mol (free base)[10][12]

The structure features a central backbone with hydroxyl and amino groups crucial for its binding to the renin enzyme. The side chains, including the isopropyl groups and the complex aromatic ether moiety, contribute to its potency and selectivity.[4]

## **Synthesis of Aliskiren**

A convergent synthesis approach has been developed, offering an efficient route to **Aliskiren**. [13][14] This strategy involves the synthesis of key fragments which are then coupled together. A notable synthesis disconnects the molecule between the C5 and C6 positions, utilizing a Curtius rearrangement to introduce the key amine group.[13][14] The stereogenic centers at C4 and C5 are established through a highly diastereoselective asymmetric hydrogenation.[13]

The key steps of this convergent synthesis are:

- Alkylation: Formation of the C5-C6 bond by alkylating a β-keto ester.
- Asymmetric Hydrogenation: Stereoselective reduction of an enol acetate to establish the C4 and C5 stereocenters.
- Curtius Rearrangement: Conversion of a carboxylic acid to an amine via an isocyanate intermediate.
- Deprotection and Amide Coupling: Removal of protecting groups and formation of the final amide bond.
- Salt Formation: Treatment of the Aliskiren free base with fumaric acid to yield the hemifumarate salt.

## **Quantitative Data Summary**

The following table summarizes key quantitative data from a reported convergent synthesis of **Aliskiren**.[13][15]



| Step<br>Description             | Starting<br>Material              | Product                    | Reagents/C<br>onditions                                                                                    | Yield (%) | Diastereom<br>eric Ratio<br>(dr) |
|---------------------------------|-----------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------|-----------|----------------------------------|
| Alkylation                      | β-keto ester<br>(A)               | Alkylated<br>product (B)   | LiH, DMA, 60<br>°C, 48 h                                                                                   | 82%       | 1:1                              |
| Enol Acetate<br>Formation       | Alkylated<br>product (B)          | Enol Acetate<br>(D)        | Ac₂O, Et₃N,<br>DMAP; then<br>TFA                                                                           | 98%       | N/A                              |
| Asymmetric<br>Hydrogenatio<br>n | Enol Acetate<br>(D)               | Carboxylic<br>Acid (E)     | H <sub>2</sub> (30 bar),<br>{Rh<br>INVALID-<br>LINK}BF <sub>4</sub> ,<br>Et <sub>3</sub> N, MeOH,<br>60 °C | 99%       | 99:1                             |
| Curtius<br>Rearrangeme<br>nt    | Carboxylic<br>Acid (E)            | Cbz-<br>protected<br>amine | DPPA, Et₃N,<br>PhMe; then<br>BnOH                                                                          | 71%       | N/A                              |
| Final<br>Deprotection           | Boc-<br>protected<br>intermediate | Aliskiren Free<br>Base     | -                                                                                                          | 90.4%     | N/A                              |

## **Experimental Protocols**

# Asymmetric Hydrogenation of Enol Acetate (D) to Carboxylic Acid (E)

To a solution of the enol acetate intermediate (D) in methanol, 0.7 equivalents of triethylamine (Et<sub>3</sub>N) is added. The reaction mixture is then subjected to hydrogenation at 60 °C under a hydrogen pressure of 30 bar for 24 hours. The hydrogenation is catalyzed by {Rh--INVALID-LINK--}BF<sub>4</sub> with a substrate-to-catalyst ratio of 2100:1. The addition of triethylamine is critical as it dramatically increases the reaction rate. Upon completion, the product (E) is isolated with a 99% yield and a diastereomeric ratio of 99:1.[13]



## **Curtius Rearrangement**

The carboxylic acid (E) (1 equivalent) is dissolved in toluene. To this solution, triethylamine (1.15 equivalents) and diphenylphosphoryl azide (DPPA) (1.05 equivalents) are added. The mixture is heated to 80 °C for 1 hour to form the isocyanate intermediate. Subsequently, benzyl alcohol (BnOH) (2.0 equivalents) is added, and the mixture is heated for an additional 8 hours to yield the Cbz-protected amine product. The product is isolated with a 71% yield.[13]

#### **Final Salt Formation of Aliskiren Hemifumarate**

**Aliskiren** free base (1.5 g, 0.003 mol) and fumaric acid (0.15 g, 0.0013 mol) are dissolved in a 5% ethanol/acetonitrile mixture (7.5 mL). The solution is heated to 50-55 °C for 15 minutes. The reaction mixture is then allowed to cool slowly to room temperature and is stirred for an additional 12 hours to facilitate crystallization. The resulting solid, **Aliskiren** hemifumarate, is collected by filtration.[15]

## **Synthesis Workflow Diagram**



Click to download full resolution via product page

Caption: Convergent synthesis workflow for **Aliskiren** Hemifumarate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Aliskiren - Wikipedia [en.wikipedia.org]



- 2. [Aliskiren hemifumarate] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren Hemifumarate | C64H110N6O16 | CID 6918427 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based design of aliskiren, a novel orally effective renin inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Aliskiren Hemifumarate LKT Labs [lktlabs.com]
- 10. allmpus.com [allmpus.com]
- 11. drugs.com [drugs.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. US9056816B2 Process for the preparation of aliskiren Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure and synthesis of Aliskiren hemifumarate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664508#chemical-structure-and-synthesis-of-aliskiren-hemifumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com